molecular formula C24H26Cl8N2O6 B13741119 Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride CAS No. 105115-40-0

Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride

Cat. No.: B13741119
CAS No.: 105115-40-0
M. Wt: 722.1 g/mol
InChI Key: UWPHOKQBIVROGS-UHFFFAOYSA-N
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Description

Historical Evolution of Chlorinated Phenoxyacetic Acid Derivatives in Agrochemical Research

The development of chlorinated phenoxyacetic acids traces back to wartime efforts to address food security through selective weed control. In 1941, researchers at Imperial Chemical Industries (ICI) synthesized 2-methyl-4-chlorophenoxyacetic acid (MCPA) through a nucleophilic substitution reaction between 2-methyl-4-chlorophenol and chloroacetic acid under basic conditions. This discovery emerged alongside parallel work on 2,4-dichlorophenoxyacetic acid (2,4-D) in the United States, marking the birth of synthetic auxin herbicides.

Early structure-activity relationship studies revealed that chlorine substitution patterns critically influenced herbicidal potency. The 2,4,5-trichlorophenoxy variant demonstrated enhanced systemic activity compared to dichloro analogs, driving its adoption for perennial weed control. By the 1950s, formulation chemistry advancements produced ester derivatives that improved leaf cuticle penetration. For instance, converting phenoxy acids to butoxyethyl esters increased volatility and foliar absorption, though unintended drift necessitated regulatory interventions.

Table 1: Key Chlorinated Phenoxyacetic Acid Derivatives and Their Agricultural Impact

Compound Discovery Year Chlorination Pattern Primary Application
MCPA 1941 2-methyl-4-Cl Cereal crop weed control
2,4-D 1942 2,4-diCl Broadleaf weed suppression
2,4,5-T 1944 2,4,5-triCl Brush control in pastures

The ecological persistence of these compounds spurred investigations into microbial degradation pathways. Burkholderia cepacia AC1100 was found to metabolize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) via a flavin-dependent monooxygenase system encoded by the tftCD gene cluster. This enzymatic machinery hydroxylates the aromatic ring at specific positions, initiating dechlorination—a process that informed later strategies for modulating environmental half-lives through targeted molecular modifications.

Emergence of Piperazine-Ester Conjugates in Medicinal Chemistry Paradigms

Piperazine’s integration into ester-based pharmacophores emerged from its unique physicochemical properties. The diazine ring’s capacity to adopt chair conformations enables precise spatial positioning of substituents, while its basic nitrogen centers facilitate salt formation with hydrochloric acid—a feature exemplified in the dihydrochloride formulation of the subject compound.

Early agrochemical patents laid critical groundwork for ester conjugate development. The 1999 disclosure of phenoxyacetic acid derivatives bearing alkoxycarbonyl and alkylsulfonyl groups demonstrated how ester linkages could fine-tune compound polarity. Parallel work on 2,4,5-trichlorophenol adducts with phospho-esters revealed enhanced systemic mobility in plants when paired with electron-donating groups like triethanolamine. These findings presaged medicinal chemistry applications where piperazine’s dual amine functionality could serve as a conformational anchor for ester prodrugs.

Table 2: Structural Evolution of Ester Conjugates in Bioactive Molecules

Era Core Structure Functionalization Application Domain
1940s Simple alkyl esters Methyl/ethyl chains Herbicide volatility
1960s Phospho-esters Tri-isobutyl phosphate adducts Antifungal seed treatments
2000s Heterocyclic amines Piperazine-diethanol conjugates Targeted drug delivery

The piperazine-ethanediyl bridge in the subject compound represents a strategic fusion of these historical developments. By tethering two 2,4,5-trichlorophenoxyacetic acid units through a piperazine diester core, the molecule achieves three critical design objectives:

  • Enhanced aqueous solubility via protonatable nitrogen centers
  • Controlled hydrolytic release through esterase-labile linkages
  • Dual-site target engagement enabled by symmetric phenoxy groups

This architecture builds upon the observation that Burkholderia spp. metabolize chlorinated phenoxy compounds through oxidative ester cleavage, suggesting potential biodegradation pathways for the hybrid molecule. Contemporary synthetic approaches typically employ carbodiimide-mediated coupling of trichlorophenoxyacetyl chloride with piperazine-diethanol, followed by hydrochloric acid salt formation—a process that mirrors mid-20th century herbicide manufacturing techniques.

Properties

CAS No.

105115-40-0

Molecular Formula

C24H26Cl8N2O6

Molecular Weight

722.1 g/mol

IUPAC Name

2-[4-[2-[2-(2,4,5-trichlorophenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride

InChI

InChI=1S/C24H24Cl6N2O6.2ClH/c25-15-9-19(29)21(11-17(15)27)37-13-23(33)35-7-5-31-1-2-32(4-3-31)6-8-36-24(34)14-38-22-12-18(28)16(26)10-20(22)30;;/h9-12H,1-8,13-14H2;2*1H

InChI Key

UWPHOKQBIVROGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,5-Trichlorophenol

  • The starting point is the synthesis of 2,4,5-trichlorophenol, a key intermediate for the phenoxyacetic acid moiety.
  • Traditionally, 2,4,5-trichlorophenol is produced by nucleophilic substitution of 1,2,4,5-tetrachlorobenzene with aqueous sodium hydroxide under elevated temperature and pressure conditions. However, this method risks contamination with highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
  • A safer and analytically TCDD-free process involves:
    • Nitration of 1,2,4-trichlorobenzene in the presence of a strong mineral acid to form 1,2,4-trichloro-5-nitrobenzene.
    • Reduction of this nitro compound to 2,4,5-trichloroaniline.
    • Diazotization of the 2,4,5-trichloroaniline acid salt with nitrite in acidic medium.
    • Hydrolytic decomposition of the resulting diazonium salt to yield 2,4,5-trichlorophenol free from TCDD contamination.
  • The crude 2,4,5-trichlorophenol is purified by steam distillation and organic solvent extraction to achieve high purity (approx. 95%) suitable for further reaction.

Conversion to 2,4,5-Trichlorophenoxyacetic Acid

  • The purified 2,4,5-trichlorophenol is reacted with monochloroacetic acid in the presence of aqueous sodium hydroxide.
  • This reaction occurs at 60–92°C, producing the sodium salt of 2,4,5-trichlorophenoxyacetic acid.
  • Subsequent acidification with hydrochloric acid to pH < 2 allows isolation of the free acid.
  • The product is extracted into an organic solvent (e.g., toluene), washed, and dried to yield 2,4,5-trichlorophenoxyacetic acid with melting point 148–153°C and good purity.

Preparation of the Piperazine-Containing Linker and Ester Formation

Synthesis of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid

  • The piperazine moiety is introduced via a multi-step process involving:
    • Preparation of racemic or optically active 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrile.
    • Hydrolysis of the nitrile group under reflux with potassium hydroxide in ethanol for approximately 10 hours.
    • Acidification of the reaction mixture to pH 6 with concentrated hydrochloric acid.
    • Removal of ethanol and extraction with dichloromethane to isolate the acid.
    • Crystallization from 2-butanol yields the desired acid intermediate.

Esterification to Form the Piperazinediyldi-2,1-ethanediyl Ester

  • The 2,4,5-trichlorophenoxyacetic acid is esterified with 1,4-piperazinediyldi-2,1-ethanediyl derivatives.
  • This step involves nucleophilic substitution where the piperazine nitrogen atoms react with the activated acetic acid derivatives (e.g., acid chlorides or esters).
  • The reaction conditions typically include:
    • Use of suitable solvents such as toluene or hydrocarbon solvents.
    • Controlled temperature (60–90°C) to optimize reaction rate and yield.
    • Use of bases like sodium hydroxide to facilitate ester bond formation.
  • After completion, acidification with hydrochloric acid produces the dihydrochloride salt form, enhancing compound stability and solubility.

Formation of the Dihydrochloride Salt

  • The final step involves converting the free base ester into its dihydrochloride salt.
  • This is achieved by treatment with hydrochloric acid, often in ethanol or aqueous solution.
  • The dihydrochloride salt form improves the compound’s pharmaceutical properties such as crystallinity, stability, and bioavailability.
  • Crystallization and drying yield the pure dihydrochloride salt of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reaction Conditions Product / Intermediate Notes
1 1,2,4-trichlorobenzene Nitration with mineral acid 1,2,4-trichloro-5-nitrobenzene Avoids TCDD contamination
2 1,2,4-trichloro-5-nitrobenzene Reduction 2,4,5-trichloroaniline Acidification to form acid salt
3 2,4,5-trichloroaniline acid salt Diazotization, hydrolytic decomposition 2,4,5-trichlorophenol Steam distillation and extraction
4 2,4,5-trichlorophenol + monochloroacetic acid NaOH, 60–92°C, acidification 2,4,5-trichlorophenoxyacetic acid Organic extraction and purification
5 Racemic 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrile Hydrolysis with KOH in ethanol, reflux 10 h 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid Acidification and crystallization
6 2,4,5-trichlorophenoxyacetic acid + piperazine derivative Esterification under basic conditions, 60–90°C Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester Followed by acidification to dihydrochloride salt

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The chlorophenoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and chlorophenoxy groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Ester Group Key Features Potential Applications
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride Not provided Piperazine-diethanol Dihydrochloride salt; enhanced water solubility; potential dual pesticidal/pharmacological activity Herbicide formulations, spasmolytic agents (speculative)
Acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylethyl ester 93-78-7 Isopropyl Neutral ester; lipophilic; historical use in 2,4,5-T formulations Herbicide (discontinued due to toxicity)
Acetic acid, 2-(2,4,5-trichlorophenoxy)-, 3-butoxypropyl ester Not provided 3-Butoxypropyl Increased alkyl chain length; moderate solubility Agricultural pesticides
2-(m-Chlorophenoxy)propionic acid (Cloprop) 101-10-0 Propionic acid Simpler structure; no ester linkage Plant growth regulator

Key Observations :

  • The dihydrochloride salt in the target compound likely improves aqueous solubility compared to neutral esters like the isopropyl or 3-butoxypropyl derivatives, facilitating formulation in liquid pesticides or injectable pharmaceuticals .
  • The piperazine linker may confer unique binding properties, as seen in compounds like Febuverine (a piperazinediethanol ester with spasmolytic activity) .

Functional Analogues with Piperazine-Ester Linkages

Table 2: Piperazine-Containing Derivatives

Compound Name CAS No. Core Structure Functional Group Applications
Febuverine 7077-33-0 Piperazinediethanol ester 2-Phenylbutyrate Spasmolytic agent
Target Compound Not provided Piperazinediethanol ester 2,4,5-Trichlorophenoxyacetate Speculative: Herbicide with reduced toxicity or enhanced delivery

Key Observations :

  • Both compounds utilize a piperazine-diethanol ester backbone, suggesting shared synthetic pathways or pharmacokinetic profiles.

Research Findings and Implications

  • Toxicity Profile: The 2,4,5-trichlorophenoxy group is associated with dioxin contamination in legacy herbicides. Modifications like piperazine esterification or salt formation may reduce volatility or degradation risks .
  • Solubility and Bioavailability : The dihydrochloride form of the target compound likely enhances solubility in polar solvents, improving systemic absorption in biological systems or soil penetration in agricultural use .
  • Regulatory Status : Analogues like 2,4,5-T isopropyl ester (CAS 93-78-7) are restricted, necessitating rigorous toxicological evaluation for the target compound to ensure compliance with modern safety standards .

Biological Activity

Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride is a complex organic compound known for its unique biological properties. This compound is derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin and herbicide that has been widely studied for its effects on plant growth and potential toxicity in various biological systems. The addition of a piperazine moiety enhances its solubility and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H14Cl3N2O4C_{12}H_{14}Cl_3N_2O_4, with a molecular weight of approximately 722.1 g/mol. The structure features a piperazine ring which contributes to its interaction with biological membranes and targets.

Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester primarily functions as a synthetic auxin . It mimics the natural plant hormone auxin, disrupting normal growth regulation pathways. This leads to uncontrolled cell division and growth in plants, ultimately resulting in their death. The herbicidal activity is attributed to its ability to induce abnormal growth patterns in broadleaf plants.

Herbicidal Properties

The compound's herbicidal properties are well-documented. It acts by:

  • Mimicking Auxin : Inducing uncontrolled growth.
  • Disrupting Plant Hormone Balance : Affecting physiological processes such as cell elongation and division.

Antimicrobial Activity

Recent studies have suggested that this compound may exhibit antimicrobial properties against various pathogens. The presence of the piperazine moiety enhances its ability to penetrate microbial membranes and interact with cellular targets.

Toxicological Profile

The toxicological effects of 2,4,5-T derivatives have been extensively studied due to their historical use in herbicides like Agent Orange. Key findings include:

  • Acute Effects : Exposure can cause respiratory irritation, headaches, dizziness, and gastrointestinal distress.
  • Chronic Effects : Long-term exposure has been linked to cancer risks and reproductive health issues.

Health Risks Associated with Exposure

Effect TypeSymptoms/Outcomes
Acute ToxicityIrritation of skin and eyes; respiratory issues
Chronic ToxicityPotential carcinogenic effects; liver damage
Reproductive RisksLimited evidence of reproductive harm

Case Studies

  • Herbicide Efficacy : A study demonstrated that the application of this compound significantly reduced the biomass of targeted broadleaf weeds compared to untreated controls.
  • Toxicology Assessment : Research indicated that occupational exposure to 2,4,5-T derivatives was associated with increased rates of certain cancers among agricultural workers.
  • Microbial Interaction Studies : Laboratory tests showed that the compound inhibited the growth of specific bacterial strains at concentrations as low as 10 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology :

  • Esterification : Adapt protocols from analogous esters, such as refluxing 2,4-dichlorophenoxyacetic acid derivatives with sulfuric acid in methanol, followed by recrystallization (e.g., 65% yield for triazole derivatives in ).
  • Piperazine coupling : Use DMSO as a solvent for amine-ester coupling under prolonged reflux (18–24 hours), followed by reduced-pressure distillation and ice-water precipitation to isolate intermediates .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the piperazine linker to reduce steric hindrance and improve dihydrochloride salt formation.

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm the integration of the piperazine ring protons and 13C^{13}C-NMR to verify ester carbonyl peaks (160–170 ppm). IR spectroscopy can identify C=O stretches (~1700 cm1^{-1}) .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards from .
  • Mass spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., calculated molecular weight: 345.6 g/mol) .

Q. How can researchers mitigate challenges in solubility during bioactivity assays?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, prepare micellar formulations with surfactants like Tween-80 or PEG-based carriers.
  • Validate solubility via dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound compared to other 2,4,5-trichlorophenoxy derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare antimicrobial activity with triazole-thioacetic acid derivatives ( ), focusing on the piperazine moiety’s role in membrane permeability or enzyme inhibition .
  • Molecular docking : Simulate interactions with auxin-binding proteins (ABP1) or fungal cytochrome P450 enzymes using software like AutoDock Vina. Reference for auxin analog mechanisms .

Q. How can researchers resolve contradictions in environmental stability data for chlorophenoxy esters?

  • Methodology :

  • Degradation studies : Conduct accelerated hydrolysis at varying pH (e.g., pH 3–9) and analyze breakdown products via LC-MS. Compare with 2,4,5-T degradation pathways ( ).
  • Photostability assays : Expose the compound to UV light (254 nm) and quantify degradation using GC-MS. Correlate with substituent effects (e.g., chlorine positioning) .

Q. What experimental designs are suitable for evaluating endocrine-disruption potential?

  • Methodology :

  • In vitro assays : Use yeast estrogen screen (YES) or MCF-7 cell proliferation assays to test estrogenic activity. Include positive controls (e.g., 2,4-D from ).
  • Transcriptomic analysis : Perform RNA-seq on exposed model organisms (e.g., zebrafish embryos) to identify dysregulated pathways linked to hormone signaling .

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